molecular formula C14H11F2NO B317766 2,4-difluoro-N-methyl-N-phenylbenzamide

2,4-difluoro-N-methyl-N-phenylbenzamide

Cat. No.: B317766
M. Wt: 247.24 g/mol
InChI Key: GZNQGTACPXKGGF-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-methyl-N-phenylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 2- and 4-positions of the phenyl ring, an N-methyl group, and an N-phenyl moiety. Fluorinated benzamides are of significant interest in medicinal chemistry due to fluorine’s ability to enhance metabolic stability, bioavailability, and binding affinity through electronic and steric effects . Structural studies of such compounds, including crystallographic analyses, provide insights into intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence physicochemical and biological properties .

Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

2,4-difluoro-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H11F2NO/c1-17(11-5-3-2-4-6-11)14(18)12-8-7-10(15)9-13(12)16/h2-9H,1H3

InChI Key

GZNQGTACPXKGGF-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Positional Isomerism: 2,4-Difluoro vs. 2,3-Difluoro Substitution

The positional arrangement of fluorine atoms significantly impacts molecular properties. For example:

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24): Exhibits monoclinic crystal packing (space group Pn) with intermolecular N–H···O hydrogen bonds and C–F···π interactions .
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Crystallizes in a different space group (P1) with distinct unit cell parameters (a = 4.956 Å, b = 5.672 Å, c = 19.625 Å) and weaker C–F···π interactions due to altered fluorine positioning .

Key Differences :

  • Electronic effects from fluorine substitution influence dipole moments and reactivity in cross-coupling reactions .
Substituent Effects on the Amide Nitrogen
  • N-Methyl vs. N-Phenyl Groups : The presence of an N-methyl group in 2,4-difluoro-N-methyl-N-phenylbenzamide reduces steric hindrance compared to bulkier substituents (e.g., diphenylethyl in N-(2,2-diphenylethyl)-4-nitrobenzamide), enhancing conformational flexibility and solubility .
  • Nitro vs. Fluoro Substituents : Compounds like 2-fluoro-N-methyl-4-nitrobenzamide exhibit strong electron-withdrawing effects from the nitro group, increasing acidity of the amide proton compared to fluorinated analogs .

Physicochemical Properties

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight logP Space Group Unit Cell Volume (ų)
This compound* C₁₄H₁₁F₂NO 247.24 3.60 - -
N-(2,4-Difluorophenyl)-4-methylbenzamide C₁₄H₁₁F₂NO 247.24 3.60 - -
N-(2,3-Difluorophenyl)-2-fluorobenzamide C₁₃H₈F₃NO 251.20 3.45 Pn 547.93
N-(2,2-Diphenylethyl)-4-nitrobenzamide C₂₁H₁₈N₂O₃ 346.38 4.20 - -
Key Observations :
  • Fluorinated benzamides generally exhibit lower logP values than nitro-substituted analogs, suggesting improved water solubility.

Preparation Methods

HOBt/EDC·HCl-Catalyzed Amidation

The most widely reported method involves coupling 2,4-difluorobenzoic acid with N-methylaniline using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) .

Reaction Conditions:

  • Solvent : Tetrahydrofuran (THF) or acetonitrile.

  • Base : Triethylamine (3.0 equiv).

  • Temperature : Room temperature (25°C).

  • Time : 8–10 hours.

  • Yield : 80–82%.

Mechanistic Insight :
EDC·HCl activates the carboxylic acid to an O-acylisourea intermediate, which reacts with HOBt to form an active ester. Nucleophilic attack by N-methylaniline then yields the amide.

Optimization Data:

ParameterVariationYield (%)
Solvent (THF)10 mL80
Amine Equivalents1.5 equiv82
Base (Et₃N)3.0 equiv82

Acid Chloride Route

Thionyl Chloride Activation

This classical method converts 2,4-difluorobenzoic acid to its acid chloride, followed by reaction with N-methylaniline:

  • Activation :

    • Reagents : Thionyl chloride (2.0 equiv).

    • Conditions : Reflux (70°C, 2 hours).

    • Intermediate : 2,4-Difluorobenzoyl chloride.

  • Amidation :

    • Solvent : Dichloromethane (DCM).

    • Base : Pyridine (2.0 equiv).

    • Yield : 70–75%.

Advantages : Rapid reaction kinetics.
Limitations : Handling corrosive reagents (SOCl₂) and moisture sensitivity.

Palladium-Catalyzed Cyanation and Hydrolysis

Synthesis via 2,4-Difluorobenzonitrile Intermediate

A patent-described route (CN100457721C) synthesizes 2,4-difluorobenzonitrile via palladium-catalyzed cyanation of 2,4-difluorobromobenzene, followed by hydrolysis to the carboxylic acid:

  • Cyanation :

    • Catalyst : Palladium complex (0.1–5 mol%).

    • Reagents : Potassium ferrocyanide (0.15–0.3 equiv).

    • Solvent : N,N-Dimethylacetamide (DMA).

    • Conditions : 100–150°C, 1–6 hours.

    • Yield : 70–90%.

  • Hydrolysis :

    • Acid : Concentrated HCl (6M).

    • Conditions : Reflux (12 hours).

    • Yield : 85–90%.

  • Amidation :

    • Use HOBt/EDC·HCl or acid chloride methods to couple with N-methylaniline.

Comparative Analysis of Methods

Yield and Practicality

MethodYield (%)ComplexityScalability
HOBt/EDC·HCl80–82ModerateHigh
Acid Chloride70–75LowModerate
Palladium-Catalyzed70–90*HighIndustrial

*Combined yield for cyanation, hydrolysis, and amidation.

Challenges and Innovations

Regioselectivity in Fluorination

Direct fluorination of benzamide precursors often requires harsh conditions (e.g., HF/pyridine). Recent advances employ electrophilic fluorinating agents (e.g., Selectfluor™) to improve selectivity.

Green Chemistry Approaches

  • Solvent-Free Amidation : Microwave-assisted reactions reduce THF usage.

  • Biocatalysis : Lipase-mediated amidation under mild conditions (pH 7.0, 40°C) .

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